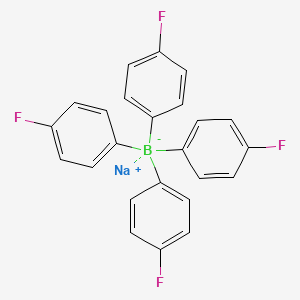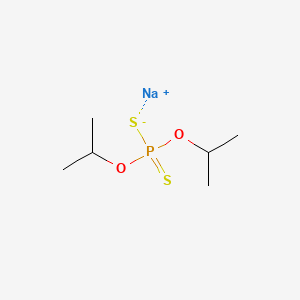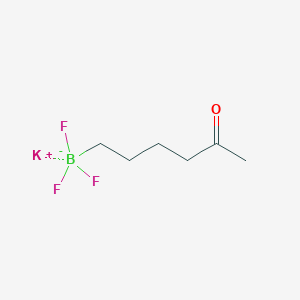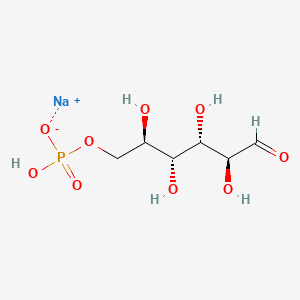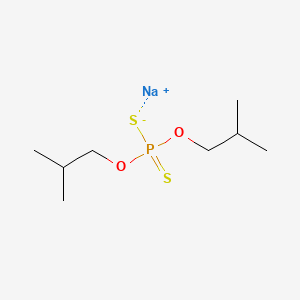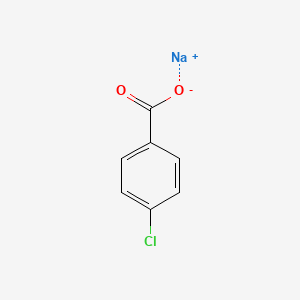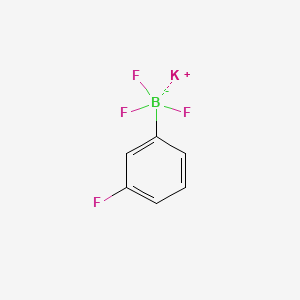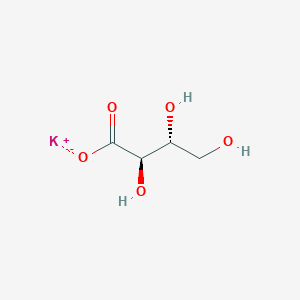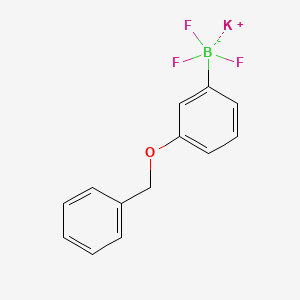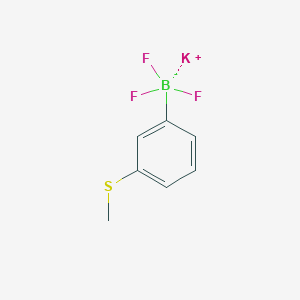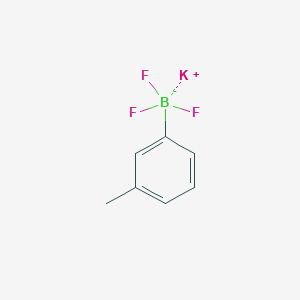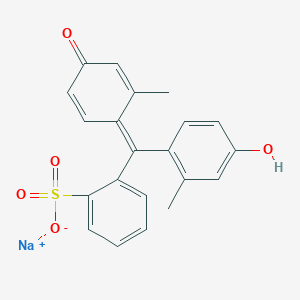
2-(Tetrahydropyran-4-yloxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(Tetrahydropyran-4-yloxy)aniline”, also known as THPA, is a chemical compound with the molecular formula C11H15NO2 . It is a colorless or pale yellow oily liquid with a faint, sweet odor.
Molecular Structure Analysis
The molecular structure of 2-(Tetrahydropyran-4-yloxy)aniline consists of a tetrahydropyran ring attached to an aniline group via an oxygen atom . The InChI code for the compound is 1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 .
Physical And Chemical Properties Analysis
The molecular weight of 2-(Tetrahydropyran-4-yloxy)aniline is 193.24 g/mol . It has a XLogP3-AA value of 1.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It has a topological polar surface area of 44.5 Ų .
Wissenschaftliche Forschungsanwendungen
Synthesis of Tetrahydropyridine Derivatives
2-(Tetrahydropyran-4-yloxy)aniline is utilized in synthesizing 1,2,3,4-tetrahydropyridines, involving its reaction with aniline and nucleophiles. This method facilitates the creation of various drug-like polyheterocycles, expanding the scope of chemical synthesis and pharmaceutical applications (Sun et al., 2014).
Key Intermediate for CCR5 Antagonist
The compound serves as a key intermediate for the synthesis of TAK-779, a nonpeptide CCR5 antagonist. The efficient synthesis process described demonstrates its critical role in developing therapeutics targeting the CCR5 receptor (Hashimoto et al., 2002).
Biomolecule Cross-Linking Models
In studying the cross-linking of biomolecules, reactions of glutaraldehyde with anilines like 2-(Tetrahydropyran-4-yloxy)aniline produce tetrahydropyrans, which serve as models for amino groups in DNA. This is significant for understanding DNA adduction or DNA-protein cross-linking mechanisms (Henderson et al., 2004).
Fine Chemical Synthesis
The compound is used in the synthesis of (2S)-2-(tetrahydropyran-2-yloxy)propane-1-ol, showcasing its relevance in fine chemical industry and scale-up processes (Donners et al., 2002).
Electroluminescence Application
Aniline derivatives, including 2-(Tetrahydropyran-4-yloxy)aniline, contribute to the development of luminescent materials, particularly in creating highly efficient platinum complexes for electroluminescence applications (Vezzu et al., 2010).
Antimicrobial Activity
Derivatives of 2-(Tetrahydropyran-4-yloxy)aniline have been synthesized and demonstrated significant antimicrobial activities, highlighting their potential in developing new antibacterial and antifungal agents (Banoji et al., 2022).
c-Met Kinase Inhibitors
The compound has been studied for its roles in the docking and quantitative structure–activity relationship of c-Met kinase inhibitors, crucial for the development of cancer therapeutics (Caballero et al., 2011).
Conformational Analysis of Radicals
DFT studies on derivatives of 2-(Tetrahydropyran-4-yloxy)aniline contribute to the understanding of conformational behavior in glycopyranosyl radicals, important in organic chemistry and molecular modeling (Kozmon & Tvaroška, 2006).
Photochromic Mechanism Study
In the study of photochromic mechanisms, 2-(Tetrahydropyran-4-yloxy)aniline-based Schiff bases are synthesized, exploring their excited state intramolecular proton-transfer process. This is relevant for creating materials with fluorescent properties (Buruianǎ et al., 2005).
Electrophilic Intramolecular Cyclization
This compound participates in electrophilic cyclization reactions, forming derivatives that are critical in understanding complex organic synthesis processes (Vas’kevich et al., 2013).
OLED Applications
2-(Tetrahydropyran-4-yloxy)aniline derivatives are used in synthesizing intermediates for red dopants in OLEDs, showing the compound's impact on advanced materials science (Balaganesan et al., 2003).
Electrochemical Applications
Derivatives of this compound have been synthesized and explored for their electrochemical properties as organic cathodes, contributing to advancements in energy storage and conversion technologies (Xu et al., 2016).
Plant Growth Regulator Activity
The synthesis of 2-hydroxybenzylidene-4-[(aza, thio)xantenyl]anilines from this compound and their impact on plant growth regulation showcases its potential in agricultural chemistry (Gorokhov et al., 2019).
Synthesis of Novel Polymer
This compound's derivatives are utilized in synthesizing novel polymers with potential applications in areas like dye sensitized solar cells, highlighting its role in renewable energy technologies (Shahhosseini et al., 2016).
Safety and Hazards
2-(Tetrahydropyran-4-yloxy)aniline is associated with several hazard statements including H332, H302, H312, H315, H335, and H319 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGPZXHLRKSEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640231 |
Source


|
| Record name | 2-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tetrahydropyran-4-yloxy)aniline | |
CAS RN |
898289-35-5 |
Source


|
| Record name | 2-[(Oxan-4-yl)oxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30640231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

